Proteasome Inhibitor YSY01A
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Proteasome Inhibitor YSY01A is a novel compound that has shown remarkable anti-tumor effects. It functions by inhibiting the proteasome, a protein complex responsible for degrading unneeded or damaged proteins. This inhibition leads to the accumulation of proteins within the cell, inducing apoptosis, particularly in rapidly proliferating cancer cells .
准备方法
The synthetic routes and reaction conditions for Proteasome Inhibitor YSY01A are not extensively detailed in the available literature. it is known that the compound is synthesized through a series of chemical reactions involving specific reagents and catalysts under controlled conditions . Industrial production methods would likely involve scaling up these reactions while ensuring the purity and stability of the final product.
化学反应分析
Proteasome Inhibitor YSY01A undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often under specific conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
Proteasome Inhibitor YSY01A has a wide range of scientific research applications:
Chemistry: It is used to study the mechanisms of proteasome inhibition and protein degradation.
Biology: It helps in understanding the role of proteasomes in cellular processes and the regulation of protein homeostasis.
Medicine: It has shown potential as an anti-cancer agent, particularly in treating cisplatin-resistant ovarian cancer and non-small cell lung cancer
作用机制
Proteasome Inhibitor YSY01A exerts its effects by inhibiting the proteasome, leading to the accumulation of proteins within the cell. This accumulation triggers apoptosis through various cellular pathways. Specifically, YSY01A abrogates constitutive activation of STAT3 via proteasome-independent degradation of gp130 and JAK2 . It also down-regulates the PI3K/Akt pathway, increasing the expression of PTEN and decreasing the expression of PI3K and p-Akt/Akt .
相似化合物的比较
Proteasome Inhibitor YSY01A is unique in its ability to inhibit the proteasome and induce apoptosis through multiple pathways. Similar compounds include:
Carfilzomib: Another proteasome inhibitor used in the treatment of relapsed or refractory multiple myeloma.
YSY01A stands out due to its dual mechanism of action, targeting both proteasome-dependent and proteasome-independent pathways .
属性
分子式 |
C29H38BN5O5 |
---|---|
分子量 |
547.5 g/mol |
IUPAC 名称 |
[(1S)-3-methyl-1-[[(2S)-2-[[(2S)-4-methyl-2-(pyrazine-2-carbonylamino)pentanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]butyl]boronic acid |
InChI |
InChI=1S/C29H38BN5O5/c1-18(2)13-23(33-29(38)25-17-31-11-12-32-25)27(36)34-24(28(37)35-26(30(39)40)14-19(3)4)16-20-9-10-21-7-5-6-8-22(21)15-20/h5-12,15,17-19,23-24,26,39-40H,13-14,16H2,1-4H3,(H,33,38)(H,34,36)(H,35,37)/t23-,24-,26+/m0/s1 |
InChI 键 |
BJJCLDNVNAULGO-KYPHJKQUSA-N |
手性 SMILES |
B([C@@H](CC(C)C)NC(=O)[C@H](CC1=CC2=CC=CC=C2C=C1)NC(=O)[C@H](CC(C)C)NC(=O)C3=NC=CN=C3)(O)O |
规范 SMILES |
B(C(CC(C)C)NC(=O)C(CC1=CC2=CC=CC=C2C=C1)NC(=O)C(CC(C)C)NC(=O)C3=NC=CN=C3)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。